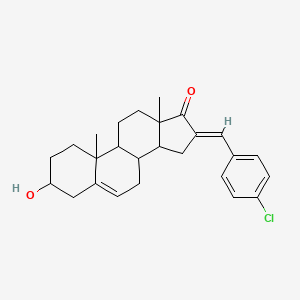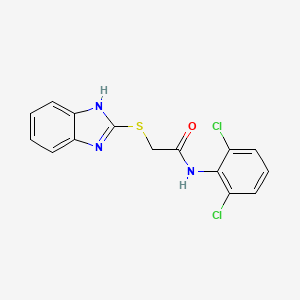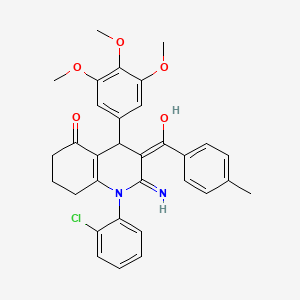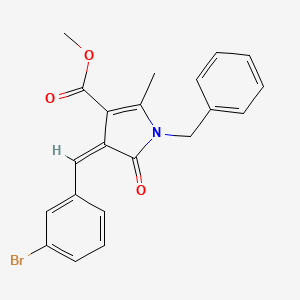
16-(4-Chlorobenzylidene)-3-hydroxyandrost-5-en-17-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
16-(4-Chlorobenzylidene)-3-hydroxyandrost-5-en-17-one is a synthetic steroidal compound derived from dehydroepiandrosterone (DHEA). This compound is part of a class of steroidal derivatives that have shown potential pharmacological activities, particularly in the field of anticancer research . The presence of the 4-chlorobenzylidene group at the 16th position of the steroid nucleus is a key structural feature that contributes to its biological activity.
Preparation Methods
The synthesis of 16-(4-Chlorobenzylidene)-3-hydroxyandrost-5-en-17-one typically involves an aldol condensation reaction. The process begins with the reaction of dehydroepiandrosterone (DHEA) with 4-chlorobenzaldehyde in the presence of a base, such as sodium hydroxide or potassium hydroxide . The reaction is carried out under reflux conditions, and the product is purified through recrystallization or chromatography techniques.
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and consistency of the final product.
Chemical Reactions Analysis
16-(4-Chlorobenzylidene)-3-hydroxyandrost-5-en-17-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at the 3rd position can be oxidized to form a ketone, resulting in the formation of 16-(4-Chlorobenzylidene)-androst-5-en-3,17-dione.
Reduction: The double bond in the steroid nucleus can be reduced to form the corresponding saturated compound.
Substitution: The 4-chlorobenzylidene group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and nucleophiles like amines or thiols .
Scientific Research Applications
16-(4-Chlorobenzylidene)-3-hydroxyandrost-5-en-17-one has been extensively studied for its potential anticancer properties. It has shown cytotoxic activity against various cancer cell lines, including breast cancer, prostate cancer, and brain tumors . The compound’s ability to induce apoptosis and inhibit cell proliferation makes it a promising candidate for cancer therapy.
In addition to its anticancer properties, this compound has also been investigated for its antimicrobial activity. Studies have shown that it exhibits antibacterial and antifungal activities, making it a potential candidate for the development of new antimicrobial agents .
Mechanism of Action
The mechanism of action of 16-(4-Chlorobenzylidene)-3-hydroxyandrost-5-en-17-one involves multiple pathways. One of the primary mechanisms is the induction of apoptosis in cancer cells. The compound activates the intrinsic apoptotic pathway by increasing the expression of pro-apoptotic proteins and decreasing the expression of anti-apoptotic proteins . This leads to the activation of caspases, which are enzymes that play a crucial role in the execution of apoptosis.
Additionally, the compound has been shown to inhibit the cell cycle, leading to cell cycle arrest at specific phases. This inhibition prevents the proliferation of cancer cells and contributes to its anticancer effects .
Comparison with Similar Compounds
16-(4-Chlorobenzylidene)-3-hydroxyandrost-5-en-17-one is part of a broader class of steroidal derivatives with similar structures and biological activities. Some of the similar compounds include:
16-(3-Chlorobenzylidene)-3-hydroxyandrost-5-en-17-one: This compound has a similar structure but with a chlorine atom at the 3rd position of the benzylidene group.
16-(4-Bromobenzylidene)-3-hydroxyandrost-5-en-17-one: The bromine atom in place of chlorine can lead to variations in biological activity and pharmacokinetic properties.
16-(4-Methylbenzylidene)-3-hydroxyandrost-5-en-17-one: The presence of a methyl group instead of a halogen atom can affect the compound’s lipophilicity and interaction with biological targets.
The uniqueness of this compound lies in its specific substitution pattern, which contributes to its distinct biological activity and potential therapeutic applications.
Properties
Molecular Formula |
C26H31ClO2 |
|---|---|
Molecular Weight |
411.0 g/mol |
IUPAC Name |
(16E)-16-[(4-chlorophenyl)methylidene]-3-hydroxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthren-17-one |
InChI |
InChI=1S/C26H31ClO2/c1-25-11-9-20(28)15-18(25)5-8-21-22(25)10-12-26(2)23(21)14-17(24(26)29)13-16-3-6-19(27)7-4-16/h3-7,13,20-23,28H,8-12,14-15H2,1-2H3/b17-13+ |
InChI Key |
XNIHMWPAFYIFGK-GHRIWEEISA-N |
Isomeric SMILES |
CC12CCC(CC1=CCC3C2CCC4(C3C/C(=C\C5=CC=C(C=C5)Cl)/C4=O)C)O |
Canonical SMILES |
CC12CCC(CC1=CCC3C2CCC4(C3CC(=CC5=CC=C(C=C5)Cl)C4=O)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-amino-N-(3-methylphenyl)-6-phenyl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B11644883.png)
![3-chloro-4-methyl-N-[(1E)-4,4,7-trimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]aniline](/img/structure/B11644887.png)

![4-ethoxy-N-[(1E)-4,4,7-trimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]aniline](/img/structure/B11644903.png)
![N-[3-(1,3-benzothiazol-2-yl)phenyl]-4-(2-methylpropoxy)benzamide](/img/structure/B11644914.png)
![N'-[(3-methylphenoxy)acetyl]-3-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)propanehydrazide](/img/structure/B11644916.png)
![ethyl 2-({N-(3,4-dimethoxyphenyl)-N-[(4-methylphenyl)sulfonyl]glycyl}amino)benzoate](/img/structure/B11644925.png)
![(7Z)-3-(4-methylphenyl)-7-(pyridin-3-ylmethylidene)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one](/img/structure/B11644932.png)
![(6Z)-6-{3-chloro-5-ethoxy-4-[(2-fluorobenzyl)oxy]benzylidene}-5-imino-2-propyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11644936.png)
![(6Z)-2-butyl-6-{4-[2-(2,4-dimethylphenoxy)ethoxy]benzylidene}-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11644939.png)


![3-[(5Z)-5-(1,3-benzodioxol-5-ylmethylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(2-hydroxyphenyl)propanamide](/img/structure/B11644965.png)
![{3-(6-chloro-2-hydroxy-4-phenylquinolin-3-yl)-5-[4-(dimethylamino)phenyl]-4,5-dihydro-1H-pyrazol-1-yl}(thiophen-2-yl)methanone](/img/structure/B11644973.png)
